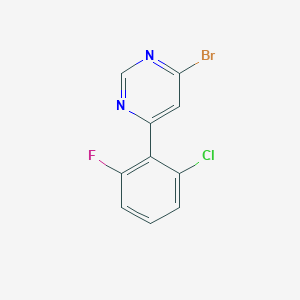

4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2-chloro-6-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClFN2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYOKYYZKKMUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, this compound may interact with other proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, this compound can induce apoptosis, a programmed cell death process, in certain cell types, thereby reducing the viability of malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as kinases and other enzymes. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. Additionally, the distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence cellular metabolism and apoptosis. The subcellular localization of this compound can determine its specific effects on cellular processes.

Biological Activity

4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of halogen substituents that significantly influence its biological properties. The synthesis of this compound typically involves multi-step reactions that incorporate bromination and chlorination processes, allowing for the introduction of these functional groups onto the pyrimidine ring.

Biological Activity

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains. In particular, studies have shown that certain pyrimidine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Antifungal Activity

In vitro studies have demonstrated that some pyrimidine derivatives possess potent antifungal activity against species like Botrytis cinerea and Phomopsis sp. For instance, related compounds have shown inhibition rates exceeding 85% compared to standard antifungal agents . The presence of the bromo and chloro substituents is believed to enhance the interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural characteristics. The introduction of halogen atoms at specific positions on the pyrimidine ring can enhance potency and selectivity for target enzymes or receptors. For example, compounds with electron-withdrawing groups such as chlorine or fluorine have been associated with improved anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Case Studies and Research Findings

-

Antifungal Efficacy

A study evaluating a series of pyrimidine derivatives found that those with bromine and chlorine substituents exhibited superior antifungal activity compared to non-substituted analogs. The most effective compound showed an EC50 value of 10.5 μg/mL against Phomopsis sp., outperforming traditional antifungal treatments . -

Anti-inflammatory Properties

Another investigation into the anti-inflammatory potential of pyrimidines revealed that specific derivatives significantly reduced COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could serve as a lead compound in developing new anti-inflammatory therapies. -

Antibacterial Activity

The antibacterial properties were assessed through various bioassays, revealing that certain pyrimidines showed promising results against both gram-positive and gram-negative bacteria . The structure-activity relationship indicated that modifications on the phenyl ring further enhanced antibacterial efficacy.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of new drugs.

Antifungal Agents

One notable application of this compound is its role as an intermediate in synthesizing voriconazole, a broad-spectrum antifungal agent. Voriconazole is utilized to treat severe fungal infections, particularly those caused by Aspergillus species and Candida . The synthesis process involves several steps, including cyclization and halogenation, which enhance the compound's antifungal properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, a series of quinazoline-pyrimidine hybrids showed promising results with IC50 values ranging from 2.3 to 176.5 μM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines . The presence of halogen substituents on the phenyl ring was found to enhance cytotoxicity, indicating that this compound could be modified to improve anticancer efficacy.

Synthetic Pathways

The synthetic routes typically include:

- Halogenation : Introducing bromine and chlorine atoms into the pyrimidine structure.

- Cyclization : Forming the pyrimidine ring from simpler precursors through condensation reactions.

- Functionalization : Modifying the phenyl ring with halogen atoms to enhance biological activity .

These processes are designed to ensure high yield and purity of the final product, making it suitable for further biological testing.

Biological Evaluations

The biological activity of this compound derivatives has been extensively studied, highlighting their potential in treating various diseases.

Anti-inflammatory Properties

Pyrimidine derivatives have shown notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Some derivatives demonstrated potent inhibition comparable to established anti-inflammatory drugs like celecoxib . This suggests that modifications of this compound could lead to new anti-inflammatory agents.

Inhibition of Kinases

Research indicates that compounds containing bromine and chloro substituents exhibit significant inhibition of ACK1 tyrosine kinase (TNK2), which is involved in various cellular processes including cancer progression . This highlights the potential use of this compound in developing targeted therapies for cancers driven by aberrant kinase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine with structurally related pyrimidine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects: Bromine at the 4-position (target compound) increases electrophilicity compared to chlorine (4-chloro analog), enabling faster nucleophilic substitution reactions .

- Trifluoromethyl vs. Phenyl Groups: The CF₃ group in 4-bromo-6-(trifluoromethyl)pyrimidine enhances lipophilicity and metabolic stability, whereas the phenyl group in the target compound supports π-π interactions in drug-receptor binding .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

Brominated pyrimidines exhibit superior reactivity in Suzuki-Miyaura couplings compared to chloro analogs. For example, 4-bromo-6-(trifluoromethyl)pyrimidine achieves >90% yield in aryl boronic acid couplings under mild conditions, whereas chloro derivatives require higher temperatures (~100°C) .

Stability Under Hydrolytic Conditions

Pyrimidines with electron-withdrawing groups (e.g., 2-chloro-6-fluorophenyl) show enhanced stability in acidic and basic conditions. Hydrolysis studies of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (a structurally related compound) revealed <5% degradation at pH 1.2 and 7.4 over 24 hours, suggesting similar resilience for the target compound .

Preparation Methods

Preparation of Key Substituted Aniline Intermediate

A critical building block is 4-bromo-2-chloro-6-fluoroaniline, synthesized through controlled halogenation steps starting from o-fluoroaniline:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React o-fluoroaniline in DMF solvent, cool to <10°C | Preparation for bromination |

| 2 | Add N-bromosuccinimide (NBS) in batches | Formation of 4-bromo-2-fluoroaniline |

| 3 | Add N-chlorosuccinimide (NCS) at 60±5°C | Conversion to 4-bromo-2-chloro-6-fluoroaniline |

| 4 | Hydrogenation debromination with Pd/C catalyst at 50-60°C | Generation of 2-chloro-6-fluoroaniline |

This sequence provides the halogenated aniline intermediate with the desired substitution pattern for further coupling.

Construction of the Pyrimidine Core

The pyrimidine ring system is typically constructed by condensation reactions involving appropriate precursors, followed by selective halogenation to introduce bromine at position 4:

- Condensation reactions form the pyrimidine scaffold.

- Bromination is achieved by treatment with bromine (Br₂) in solvents like DMF at low temperatures (e.g., 0°C), followed by stirring at room temperature for 2 hours, yielding brominated pyrimidines with high efficiency (e.g., 83% yield reported for related compounds).

This selective bromination at the 4-position is crucial for the subsequent coupling step.

Summary Table of Preparation Steps

| Stage | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Halogenation of o-fluoroaniline | NBS (bromination), NCS (chlorination), DMF, 0-60°C | 4-bromo-2-chloro-6-fluoroaniline | High regioselectivity |

| 2 | Hydrogenation debromination | Pd/C catalyst, 50-60°C, H₂ | 2-chloro-6-fluoroaniline | Purification required |

| 3 | Pyrimidine core synthesis | Condensation reactions | Pyrimidine scaffold | Literature-dependent |

| 4 | Selective bromination | Br₂ in DMF, 0°C to RT | 4-bromo-pyrimidine | ~83% yield (analogous) |

| 5 | Cross-coupling | Pd catalyst, aryl coupling partner | 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine | Requires optimization |

Research Findings and Considerations

- The stepwise halogenation of aniline derivatives allows precise control over substitution patterns critical for biological activity.

- Bromination of pyrimidine rings under mild conditions preserves the integrity of the heterocycle and allows high yields.

- Cross-coupling methodologies afford modular and versatile access to substituted pyrimidines, enabling structural diversity for pharmaceutical exploration.

- Spectroscopic characterization (NMR, LCMS) is essential to confirm substitution patterns and purity during synthesis.

- While specific experimental details for every step of this compound are limited, analogous pyrimidine syntheses provide a reliable framework for preparation.

Q & A

Q. What are the recommended safety protocols for handling 4-Bromo-6-(2-chloro-6-fluorophenyl)pyrimidine in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation .

- Waste Management : Segregate waste into halogenated organic containers and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store at –20°C for long-term stability, ensuring airtight containers to prevent degradation .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Key parameters include R-factors (e.g., R1 < 0.05 for high-resolution data) and hydrogen bonding networks .

- NMR/GC-MS : Employ and NMR to confirm substituent positions. Cross-validate with GC-MS for purity (>95%) and molecular ion peaks matching the molecular weight (243.064 g/mol) .

Q. How can researchers design a synthetic route for this pyrimidine derivative?

Methodological Answer:

- Core Strategy : Start with halogenated pyrimidine precursors (e.g., 4,6-dichloropyrimidine). Introduce the 2-chloro-6-fluorophenyl group via Suzuki-Miyaura coupling, using Pd catalysts and optimized reaction temperatures (e.g., 80–100°C) .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC and confirm via melting point analysis (if available) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Recheck Experimental Conditions : Ensure NMR samples are free of solvents like DMSO-d6, which can mask peaks. For crystallography, verify data collection parameters (e.g., radiation source, absorption correction) to reduce noise .

- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data. Use Mercury Software to analyze hydrogen-bonding motifs and packing efficiency .

Q. What drives chemoselectivity in reactions involving bromo/chloro substituents on pyrimidine rings?

Methodological Answer:

- Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) makes C-Br bonds more reactive in nucleophilic substitutions. Use kinetic studies (e.g., monitoring reaction rates via HPLC) to identify dominant pathways .

- Steric Considerations : Bulky substituents (e.g., 2-chloro-6-fluorophenyl) may hinder reactivity at specific positions. Employ X-ray data to map steric environments and predict regioselectivity .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., C–H···N/F interactions). For example, identify motifs in SHELXL-refined structures to map dimerization patterns .

- Thermal Motion Analysis : Refine anisotropic displacement parameters in SHELXL to assess molecular rigidity. High displacement (Ueq > 0.05 Ų) may indicate rotational freedom in the fluorophenyl group .

Q. What strategies mitigate data contradictions in multi-technique characterization?

Methodological Answer:

- Triangulation : Cross-validate NMR, X-ray, and IR data. For example, confirm nitro group presence via IR (1540 cm⁻¹) and X-ray bond lengths (C–N ≈ 1.32 Å) .

- Error Analysis : Calculate standard uncertainties (SUs) in crystallographic data (e.g., using CIF files) and compare with instrumental tolerances in spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.